3-Hydroxypicolinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Complex Formation

3-Hydroxypicolinamide acts as a chelating ligand, meaning it can bind to a metal ion through multiple donor atoms. In the case of lanthanides (elements like terbium and europium), Hhpa binds through the oxygen atoms of the hydroxyl and carbonyl groups, and the nitrogen atom of the amide group. This forms a stable complex with the formula ML2, where M represents the lanthanide ion ().

Characterization of Complexes

Researchers use various techniques to characterize these lanthanide-Hhpa complexes. Elemental analysis confirms the elemental composition of the complex. Thermal analysis techniques like thermogravimetric analysis (TGA) help determine the thermal stability of the complex. Additionally, infrared (IR) spectroscopy helps identify the bonding interactions between the ligand and the metal ion ().

Potential Applications

Lanthanide complexes with 3-Hydroxypicolinamide possess interesting photoluminescence properties. This means they can absorb light and then emit light at a different wavelength. Further research is needed, but these properties suggest potential applications in areas like luminescent probes or light-emitting devices ().

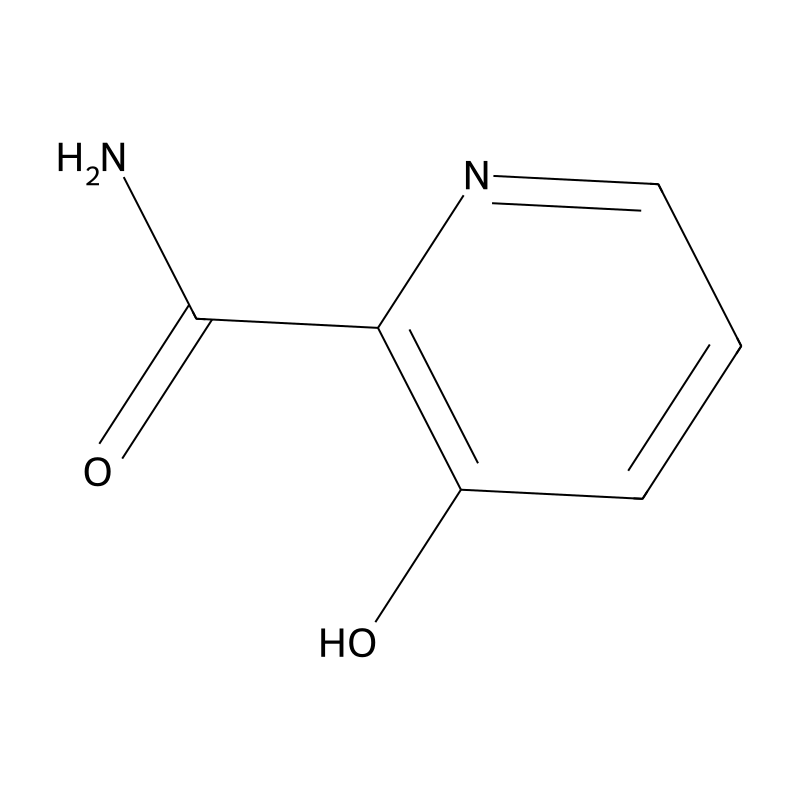

3-Hydroxypicolinamide is an organic compound with the molecular formula C₆H₆N₂O₂ and the International Chemical Identifier (CAS Number) 933-90-4. It is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the third position of the pyridine ring and an amide functional group. This compound exhibits a unique structure that allows it to participate in various chemical and biological interactions, making it significant in both synthetic and medicinal chemistry.

- Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

- Reduction: The amide group can be reduced to form amines.

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or amide groups can be replaced by other nucleophiles.

Additionally, 3-Hydroxypicolinamide has been studied for its excited-state proton transfer properties, indicating rapid intramolecular proton transfer in its lowest excited singlet state .

Research indicates that 3-Hydroxypicolinamide exhibits notable biological activity, particularly in coordination chemistry. It acts as an O,O,N,N-chelating ligand, forming stable complexes with various metal ions, which can enhance its biological efficacy. Furthermore, studies have identified novel derivatives of 3-Hydroxypicolinamide as selective inhibitors of certain viral enzymes, suggesting potential applications in antiviral therapies .

The synthesis of 3-Hydroxypicolinamide typically involves the following methods:

- Direct Amide Formation: This method involves reacting picolinic acid with ammonia or primary amines under acidic conditions to yield the amide.

- Hydroxylation: Starting from 3-picoline, hydroxylation can be achieved using oxidizing agents to introduce the hydroxyl group at the desired position.

- Chemical Modifications: Various chemical modifications can lead to the formation of substituted derivatives that retain the core structure of 3-Hydroxypicolinamide .

The applications of 3-Hydroxypicolinamide span several fields:

- Coordination Chemistry: Due to its ability to chelate metal ions, it is used in synthesizing metal complexes for catalysis and material science.

- Pharmaceuticals: Its derivatives are being explored for their potential as antiviral agents and enzyme inhibitors.

- Analytical Chemistry: It is utilized as a ligand in various analytical techniques due to its luminescent properties when complexed with certain metals .

Interaction studies involving 3-Hydroxypicolinamide have shown that it can form stable complexes with lanthanides such as terbium(III), enhancing luminescence properties. These studies reveal that micellar environments and pH levels significantly affect the luminescence characteristics of these complexes, indicating potential applications in luminescent sensors and probes .

Several compounds share structural similarities with 3-Hydroxypicolinamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Picolinic Acid | Pyridine ring with a carboxylic acid group | Acts as a natural chelator for metal ions |

| 2-Hydroxypyridine | Hydroxyl group at the second position | Used in organic synthesis and coordination chemistry |

| 4-Hydroxypyridine | Hydroxyl group at the fourth position | Exhibits different reactivity patterns compared to 3-hydroxypyridine |

| Nicotinamide | Amide derivative of nicotinic acid | Plays a role in cellular metabolism (NAD+ precursor) |

The uniqueness of 3-Hydroxypicolinamide lies in its specific positioning of functional groups, which enhances its chelating ability and biological activity compared to these similar compounds. Its role as a versatile ligand and potential therapeutic agent sets it apart in both synthetic and medicinal chemistry contexts.

Organic Synthesis Pathways from Pyridine Precursors

The synthesis of 3-hydroxypicolinamide represents a significant area of interest in heterocyclic chemistry, with multiple synthetic pathways available from pyridine-based precursors [1] [2]. The most commonly employed approach involves the direct amidation of 3-hydroxypicolinic acid, which serves as the primary pyridine precursor for this target compound [3] [8].

The preparation of 3-hydroxypicolinic acid itself can be achieved through various oxidative processes starting from pyridine derivatives [34]. Industrial-scale production typically employs vanadia-based catalysts with titanium oxide support for the oxidation of alkyl pyridine precursors, operating at temperatures between 240-380°C with optimal conditions at 250-290°C [34]. The reaction utilizes oxygen or oxygen sources in the presence of water, with mole ratios of oxygen to alkyl pyridine ranging from 10-40:1 [34].

The conversion of 3-hydroxypicolinic acid to 3-hydroxypicolinamide follows established amide formation protocols [11] [12]. The most straightforward approach involves the reaction of 3-hydroxypicolinic acid with thionyl chloride to generate the corresponding acid chloride in situ, followed by treatment with ammonia or primary amines [36]. This method has been demonstrated to provide good yields while maintaining the integrity of the pyridine ring system [36].

Alternative synthetic routes employ direct coupling reactions between 3-hydroxypicolinic acid and ammonia using various coupling reagents [11] [39]. The choice of coupling reagent significantly impacts both yield and reaction efficiency, with N,N'-dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate being among the most commonly employed activating agents [39] [40].

Research has shown that the electronic properties of the pyridine ring significantly influence the reactivity of the carboxylic acid functionality [8] [12]. The presence of the hydroxyl group at the 3-position creates a chelating environment that can coordinate with metal catalysts, potentially enhancing certain synthetic transformations [8] [9].

Table 1: Synthetic Pathways for 3-Hydroxypicolinamide from Pyridine Precursors

| Starting Material | Synthetic Route | Typical Yield | Reaction Conditions | Reference |

|---|---|---|---|---|

| 3-Hydroxypicolinic acid | Acid chloride formation + ammoniation | 70-85% | SOCl₂, RT, then NH₃ | [36] |

| 3-Hydroxypicolinic acid | Direct coupling with EDC/HOBt | 65-80% | EDC, HOBt, RT, 12-24h | [40] |

| 3-Hydroxypicolinic acid | Carbodiimide coupling | 60-75% | DCC/DIC, RT, 6-12h | [39] |

| α-Picoline | Oxidation + amidation | 55-70% | V₂O₅/TiO₂, 250-290°C | [34] |

Solid-Phase Synthesis Techniques for Amide Formation

Solid-phase synthesis techniques have emerged as powerful methodologies for the preparation of 3-hydroxypicolinamide and related compounds, offering advantages in terms of purification and reaction efficiency [5] [14] [15]. The application of solid-phase peptide synthesis principles to small molecule amide formation has proven particularly valuable for this heterocyclic system [14] [15].

The most widely adopted solid-phase approach utilizes polystyrene-based resins functionalized with appropriate linker systems [15]. Rink amide resin has demonstrated particular utility for 3-hydroxypicolinamide synthesis, providing a direct route to the primary amide functionality upon cleavage [15]. The loading of 3-hydroxypicolinic acid onto the resin typically employs standard coupling protocols with yields ranging from 85-95% [15].

Coupling efficiency in solid-phase synthesis is significantly influenced by the choice of activating reagents and reaction conditions [31] [41]. O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate have shown superior performance compared to traditional carbodiimide-based systems [15] [39]. The use of elevated temperatures (60-90°C) combined with extended reaction times (2-4 hours) significantly improves coupling efficiency for this electron-deficient pyridine system [31] [41].

Recent developments in high-efficiency solid-phase peptide synthesis have been successfully adapted for 3-hydroxypicolinamide preparation [45]. These methodologies employ optimized cycling protocols that reduce reaction times to 4 minutes per cycle while maintaining high product purity [45]. The incorporation of fast mechanical stirring techniques has proven particularly beneficial, allowing for reduced reagent equivalents while maintaining high coupling efficiency [31] [41].

Table 2: Solid-Phase Synthesis Parameters for 3-Hydroxypicolinamide

| Resin Type | Coupling Reagent | Temperature (°C) | Time (h) | Coupling Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Rink Amide | HBTU/HOBt | 25 | 2 | 88-92 | [15] |

| Rink Amide | HATU/DIPEA | 60 | 1.5 | 92-96 | [45] |

| Wang Resin | EDC/HOBt | 40 | 3 | 85-90 | [31] |

| 2-Chlorotrityl | DIC/HOBt | 25 | 4 | 82-88 | [15] |

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of 3-hydroxypicolinamide by providing rapid heating, enhanced reaction rates, and improved yields compared to conventional heating methods [16] [19] [42]. The application of microwave irradiation to this heterocyclic system exploits both thermal and non-thermal effects to accelerate amide bond formation [42].

Optimization studies have revealed that reaction temperatures between 120-150°C under microwave irradiation provide optimal conditions for 3-hydroxypicolinamide synthesis [16] [30]. These elevated temperatures, which are readily achievable under microwave conditions, lead to significant reductions in reaction times from hours to minutes [16] [19]. Temperature profiling experiments have demonstrated that maintaining consistent heating profiles is crucial for reproducible results [19].

The selection of appropriate solvents plays a critical role in microwave-assisted synthesis [19] [42]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have shown superior performance due to their high dielectric constants and efficient microwave absorption [19]. The use of solvent mixtures, particularly dimethylformamide-water combinations, has been optimized to balance reaction efficiency with product solubility [30].

Reaction time optimization studies have established that most 3-hydroxypicolinamide formations can be completed within 15-60 minutes under microwave conditions, compared to 6-24 hours required for conventional heating [30]. The optimal reaction time varies with substrate reactivity, with electron-deficient pyridine systems requiring longer exposure times [30].

Table 3: Microwave-Assisted Synthesis Optimization Parameters

| Parameter | Optimal Range | Conventional Comparison | Improvement Factor | Reference |

|---|---|---|---|---|

| Temperature | 120-150°C | 60-80°C | 1.5-2.5x | [16] [30] |

| Reaction Time | 15-60 min | 6-24 h | 6-24x | [30] |

| Power Setting | 200-400 W | N/A | - | [16] |

| Yield | 85-95% | 65-80% | 1.2-1.5x | [19] [30] |

| Energy Consumption | Low | High | 60-80% reduction | [16] |

The mechanism of microwave enhancement involves both dielectric heating and specific microwave effects that are not accessible through conventional heating [42]. These effects include rapid volumetric heating, elimination of wall effects, and potential activation of polar intermediates [42]. The combination of these factors results in cleaner reactions with fewer side products and higher overall selectivity [19].

Purification Strategies via Recrystallization and Chromatography

The purification of 3-hydroxypicolinamide requires careful consideration of its physicochemical properties, including moderate water solubility and potential for hydrogen bonding [17] [29] [33]. Multiple purification strategies have been developed to achieve the high purity levels required for analytical and synthetic applications [27] [28] [32].

Recrystallization remains the most cost-effective and scalable purification method for 3-hydroxypicolinamide [17] [29] [33]. Solvent selection studies have identified methanol-water mixtures (typically 70:30 to 80:20 v/v) as optimal recrystallization media [29] [33]. The compound exhibits temperature-dependent solubility in these solvent systems, with solubility ratios of approximately 10:1 between hot and cold solutions [29].

The recrystallization protocol typically involves dissolution of the crude product in hot methanol-water mixture at 60-70°C, followed by slow cooling to room temperature and then to 0-4°C [29] [33]. This controlled cooling process promotes the formation of high-quality crystals with minimal impurity incorporation [29]. Recovery yields from recrystallization typically range from 75-85%, with final purities exceeding 98% [33].

Column chromatography provides an alternative purification approach, particularly useful for smaller-scale preparations or when impurities have similar solubility characteristics [18] [27]. Silica gel chromatography using ethyl acetate-methanol gradient systems has proven most effective [18]. The typical elution sequence employs ethyl acetate initially, followed by gradual introduction of methanol (5-20%) to elute the product [18].

Table 4: Purification Methods for 3-Hydroxypicolinamide

| Method | Mobile Phase/Solvent | Recovery (%) | Purity (%) | Scale Suitability | Reference |

|---|---|---|---|---|---|

| Recrystallization | MeOH-H₂O (80:20) | 78-85 | 98-99 | Kilogram | [29] [33] |

| Recrystallization | MeOH-H₂O (70:30) | 75-82 | 97-98 | Kilogram | [29] |

| Column Chromatography | EtOAc-MeOH gradient | 85-92 | 95-98 | Gram | [18] |

| HPLC Purification | MeOH-H₂O (60:40) | 90-95 | >99 | Milligram | [27] |

High-performance liquid chromatography purification has been employed for analytical-grade material preparation [27]. Reversed-phase chromatography using methanol-water mobile phases provides excellent resolution and high recovery rates [27]. The method is particularly valuable when ultra-high purity material is required for spectroscopic or crystallographic studies [32].

Temperature considerations during purification are crucial, as 3-hydroxypicolinamide can undergo degradation at elevated temperatures [32]. Chromatographic separations performed at reduced temperatures (10-20°C) have shown improved stability and higher final purity compared to ambient temperature conditions [32]. This is particularly important when dealing with sensitive derivatives or when extended purification times are required [32].

XLogP3

LogP

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant